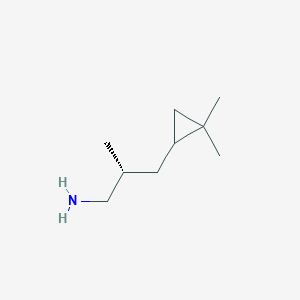

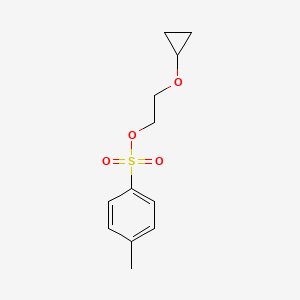

![molecular formula C17H17N3O4S2 B2502993 2-[(2-甲基苯基)甲硫基]-1-(4-硝基苯基)磺酰基-4,5-二氢咪唑 CAS No. 868217-24-7](/img/structure/B2502993.png)

2-[(2-甲基苯基)甲硫基]-1-(4-硝基苯基)磺酰基-4,5-二氢咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various imidazole derivatives, including those with sulfonyl groups, has been a subject of research due to their potential applications in medicinal chemistry and materials science. For instance, a series of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles were synthesized and characterized using spectroscopic methods and density functional theory (DFT) calculations . Similarly, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized from substituted 1,2-phenylenediamine, showing strong antiprotozoal activity . Another study reported the synthesis of nitroimidazole-containing derivatives by coupling 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol with various benzoic acids, which were then tested for leishmanicidal activity .

Molecular Structure Analysis

The molecular structures of these synthesized compounds are crucial for understanding their properties and potential applications. The crystal structures of two 4-nitroimidazole derivatives were analyzed, revealing that they crystallize with two molecules in the asymmetric unit, with the nitro group's orientation relative to the imidazole plane being a significant feature . The title compounds in another study, containing a phenylsulfonyl group connected to a nitroimidazole or nitro-1,3-thiazole ring, showed different stabilizing interactions within their crystals .

Chemical Reactions Analysis

The reactivity of imidazole derivatives can lead to a variety of chemical transformations. For example, the reduction of 4(5)-nitroimidazole-5(4)-sulfonamide afforded various sulfonamide analogs, which were then subjected to further chemical reactions, although they did not show significant biological activity . Another study described a new synthetic approach for 4-substituted-5-nitroimidazoles, involving a radical anion reaction to afford a nitroimidazole with a trisubstituted ethylenic double bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The nonlinear optical (NLO) properties of benzimidazole-based compounds were investigated using DFT, revealing promising results for certain derivatives as NLO materials . The antiprotozoal activity of benzimidazole derivatives was attributed to their strong activity against various protozoa, with some compounds outperforming the standard drug metronidazole . The leishmanicidal evaluation of sulfanyl- and sulfonyl-tethered functionalized benzoate derivatives featuring a nitroimidazole moiety showed that certain compounds had efficient antileishmanial activity .

科学研究应用

抗胆碱酯酶中毒治疗

Goff 等人 (1991) 的一项研究探讨了 2-[(羟亚胺)甲基]-1-甲基咪唑的季盐衍生物,它具有硝基、砜和氨基取代基等各种侧链。这些化合物在治疗抗胆碱酯酶中毒方面显示出显著的活性,表明 2-[(2-甲基苯基)甲硫基]-1-(4-硝基苯基)磺酰基-4,5-二氢咪唑的衍生物可能具有类似的治疗潜力 (Goff 等人,1991).

杀利什曼原虫活性

Rodriguez 等人 (2020) 合成了一系列含硝基咪唑的衍生物,并测试了它们对利什曼原虫的体外活性。他们的研究结果表明,包括上述二氢咪唑衍生物在内的类似化合物可能对治疗利什曼原虫感染有效 (Rodriguez 等人,2020).

潜在杀虫剂活性

Borys 等人 (2012) 报道了三溴甲基苯基砜衍生物作为潜在杀虫剂的合成。这表明 2-[(2-甲基苯基)甲硫基]-1-(4-硝基苯基)磺酰基-4,5-二氢咪唑衍生物也可以探索用于杀虫剂应用 (Borys 等人,2012).

强心药合成

Lomov (2019) 探索了类似化合物的合成,用于重新合成磺麻唑和异麻唑等强心药,表明二氢咪唑衍生物在开发类似治疗剂中具有潜在用途 (Lomov,2019).

抗菌特性

Bertolini 等人 (1989) 合成了一种磺酰胺化合物,显示出对各种细菌的良好活性。这意味着 2-[(2-甲基苯基)甲硫基]-1-(4-硝基苯基)磺酰基-4,5-二氢咪唑的衍生物也可能具有抗菌特性 (Bertolini 等人,1989).

属性

IUPAC Name |

2-[(2-methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-13-4-2-3-5-14(13)12-25-17-18-10-11-19(17)26(23,24)16-8-6-15(7-9-16)20(21)22/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUXDUDCRQUUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

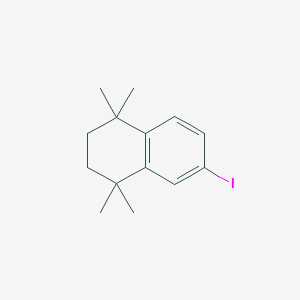

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)

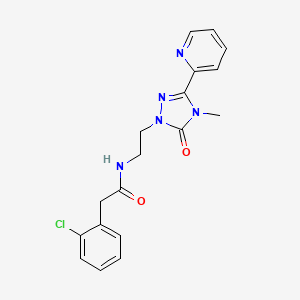

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)

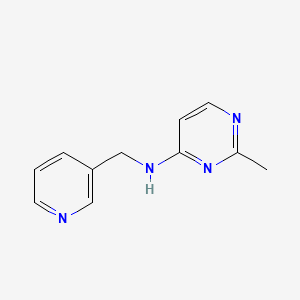

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)